![molecular formula C19H18N2O4S B2903359 ethyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate CAS No. 367908-44-9](/img/structure/B2903359.png)
ethyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate
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Overview
Description
Ethyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate is a chemical compound with the molecular formula C21H22N2O4S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of 1,4-benzothiazine derivatives, which includes ethyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate, involves a CuI-catalyzed Huisgen [3 ? 2] cycloaddition . Starting from 2-(substituted)-3,4-dihydro-2H-1,4-benzothiazi-3-one, a number of 1,4-benzothiazine derivatives were synthesized using different alkylating agents .Scientific Research Applications
Antihypertensive Agents
The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a core structure in the compound, has been reported to exhibit antihypertensive activities . This application is significant in the development of new medications for the treatment of high blood pressure. The compound’s ability to act as an antihypertensive agent is due to specific functional groups attached to the ring, which can be modified to enhance activity.
KATP Channel Activators
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide structure have been evaluated as KATP channel activators . These are important in the regulation of insulin release from pancreatic B-cells and could be used in the treatment of conditions like diabetes by modulating insulin secretion.
Antimicrobial and Antifungal Activities
Thiazole derivatives, which are related to the compound , have shown antimicrobial and antifungal activities . This application is crucial for developing new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance.
Antitumor and Cytotoxic Activities
The thiazole ring, part of the compound’s structure, is found in biologically active compounds that have antitumor and cytotoxic activities . Research in this area could lead to the development of new cancer therapies.
Energy Storage Systems
While not directly related to the compound’s chemical structure, the name “ZINC00917004” suggests a potential link to zinc-based batteries . Zinc-based batteries are an area of interest for energy storage systems, particularly in green and sustainable technologies.
Electromagnetic Field Resistance
Zinc, as suggested by the compound’s alternative name, has applications in areas requiring electromagnetic field resistance . This property is valuable in the development of materials for shielding against radio frequency interference.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been associated with the inhibition of monoamine oxidase (mao) , suggesting a potential target
Mode of Action
Based on its structural similarity to other benzothiazine derivatives, it may interact with its targets through the formation of covalent bonds . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
If mao is indeed a target, the compound could affect the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine . This could have downstream effects on mood regulation, among other physiological processes.
Result of Action
If the compound does inhibit MAO, it could potentially increase the availability of monoamine neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
ethyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-2-25-19(24)12-7-3-4-8-13(12)20-17(22)11-16-18(23)21-14-9-5-6-10-15(14)26-16/h3-10,16H,2,11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAFPQKAKOKBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate |
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